molecular formula C18H17N3O3 B2907460 N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide CAS No. 689264-44-6

N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2907460
CAS No.: 689264-44-6
M. Wt: 323.352
InChI Key: CDWOQWSVVMPTOI-UHFFFAOYSA-N
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Description

N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of cancer research and is being studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of AKT and ERK, which are two important signaling pathways that are frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide in lab experiments include its potential applications in cancer research, its ability to inhibit the growth of cancer cells, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in combination with other chemotherapeutic agents. Additionally, the potential use of this compound as a diagnostic tool for the detection of cancer cells is an area that requires further investigation.
In conclusion, this compound is a promising compound that has gained significant attention in the field of cancer research. Its potential applications in the treatment of various types of cancer, along with its biochemical and physiological effects, make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 2-methylindole, which is then reacted with 2-bromoethanol to form 2-(2-methylindol-1-yl)ethanol. This intermediate is then reacted with 3-nitrobenzoyl chloride to form this compound.

Scientific Research Applications

N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent for the treatment of various types of cancer.

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-11-14-5-2-3-8-17(14)20(13)10-9-19-18(22)15-6-4-7-16(12-15)21(23)24/h2-8,11-12H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWOQWSVVMPTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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